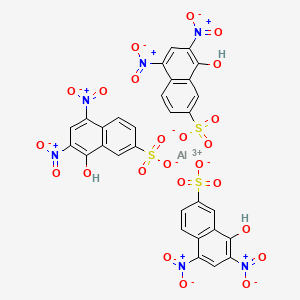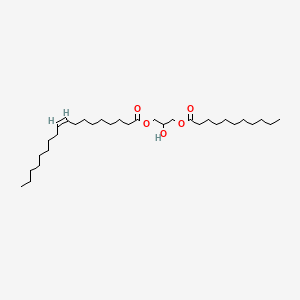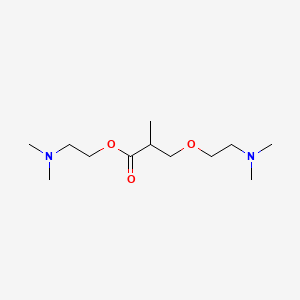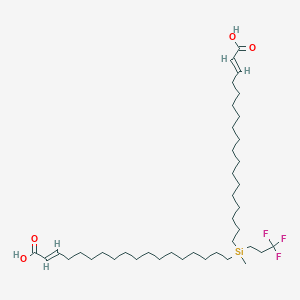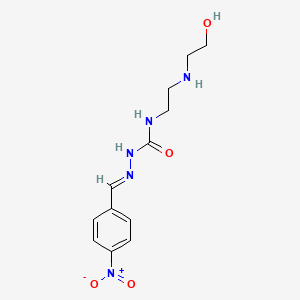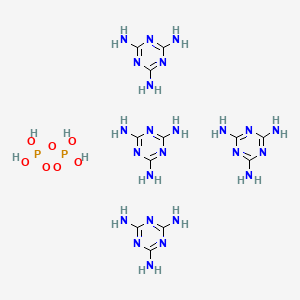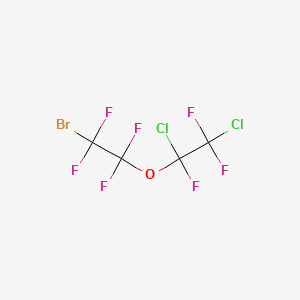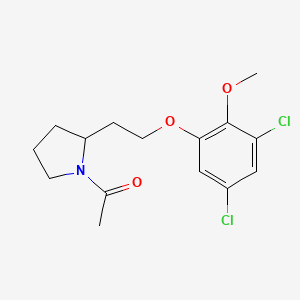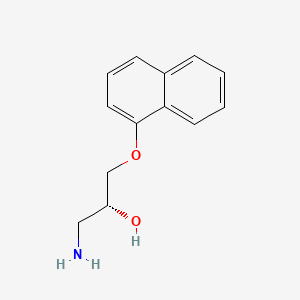
Norpropranolol, (+)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Norpropranolol, (+)- is a chiral compound and an enantiomer of propranolol, a well-known non-selective beta-adrenergic receptor antagonist. Propranolol is widely used in the treatment of various cardiovascular conditions, including hypertension, angina, and arrhythmias. Norpropranolol, (+)-, being a derivative of propranolol, shares some pharmacological properties but also exhibits unique characteristics due to its specific stereochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Norpropranolol, (+)- typically involves the following steps:
Starting Materials: The synthesis begins with naphthol, epichlorohydrin, and isopropylamine.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out in the presence of a phase transfer catalyst and a reaction solvent under basic conditions.
Industrial Production Methods: Industrial production of Norpropranolol, (+)- follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by controlling temperature, pressure, and reaction time.
Purification: Using techniques such as crystallization, distillation, and chromatography to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions: Norpropranolol, (+)- undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like cerium (IV) sulfate.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic substitution reactions involving the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Cerium (IV) sulfate in an acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides in the presence of a base.
Major Products:
Oxidation Products: Formation of corresponding ketones or aldehydes.
Reduction Products: Amines.
Substitution Products: Ether derivatives.
Scientific Research Applications
Norpropranolol, (+)- has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its effects on beta-adrenergic receptors and its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases, anxiety, and migraine
Industry: Utilized in the development of beta-blocker drugs and as a reference standard in analytical chemistry
Mechanism of Action
Norpropranolol, (+)- exerts its effects primarily through competitive antagonism of beta-adrenergic receptors, particularly beta-1 and beta-2 receptors. This antagonism leads to:
Reduction in Heart Rate: By blocking the effects of catecholamines on the heart.
Vasodilation: Resulting in decreased blood pressure.
Central Nervous System Effects: Due to its ability to cross the blood-brain barrier, it can modulate central adrenergic activity
Molecular Targets and Pathways:
Beta-Adrenergic Receptors: Inhibition of these receptors reduces sympathetic nervous system activity.
Secondary Pathways: Involvement in pathways related to anxiety and stress response
Comparison with Similar Compounds
Propranolol: The parent compound, non-selective beta-blocker.
Nadolol: Another non-selective beta-blocker with a longer half-life.
Atenolol: A selective beta-1 blocker with fewer central nervous system effects
Comparison:
Propranolol vs. Norpropranolol, (+)-: Norpropranolol, (+)- has similar beta-blocking activity but may exhibit different pharmacokinetics due to its stereochemistry.
Nadolol vs. Norpropranolol, (+)-: Nadolol has a longer duration of action and is less lipophilic, resulting in fewer central nervous system effects.
Atenolol vs. Norpropranolol, (+)-: Atenolol is more selective for beta-1 receptors, leading to fewer side effects related to beta-2 receptor blockade
Properties
CAS No. |
88547-39-1 |
|---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
(2R)-1-amino-3-naphthalen-1-yloxypropan-2-ol |
InChI |
InChI=1S/C13H15NO2/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,15H,8-9,14H2/t11-/m1/s1 |
InChI Key |
ZFMCITCRZXLMDJ-LLVKDONJSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2OC[C@@H](CN)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




